

A Comparative Guide to GPR55 Agonist Selectivity and Off-Target Activity Screening

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Compound of Interest

Compound Name: GPR55 agonist 4

Cat. No.: B12384335

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The G protein-coupled receptor 55 (GPR55) has emerged as a significant therapeutic target for a variety of conditions, including cancer, neurodegenerative diseases, and metabolic disorders. [1][2] As research into GPR55 modulators advances, ensuring the selectivity of these compounds is paramount to minimize off-target effects and potential side effects. This guide provides a comparative overview of the off-target activity screening for GPR55 agonists against other G protein-coupled receptors (GPCRs), with a focus on experimental data and methodologies. While the specific "**GPR55 agonist 4**" is not unambiguously identified in recent literature, this guide will discuss well-characterized GPR55 agonists and the general procedures for selectivity screening.

Comparative Selectivity of GPR55 Ligands

The selectivity of GPR55 agonists is often assessed against related GPCRs, particularly the cannabinoid receptors (CB1 and CB2) and other orphan GPCRs like GPR18 and GPR35.[3][4] The following table summarizes the selectivity profile of several known GPR55 agonists and, for comparative purposes, some antagonists.

Compound	Type	GPR55 Potency (EC50/IC50)	Off-Target Activity	Selectivity Notes
L- α -lysophosphatidylinositol (LPI)	Endogenous Agonist	~1.2 μ M	Activates other lysophospholipid receptors	Endogenous ligand for GPR55.[5]
O-1602	Synthetic Agonist	-	-	A synthetic analog of abnormal cannabidiol used to study GPR55 activation.
ML-184	Synthetic Agonist	250 nM	-	Over 100-fold selectivity for GPR55 over GPR35, CB1, and CB2.
3-Benzylquinolin-2(1H)-one derivatives	Synthetic Agonists	Low nM range (K _i)	-	Show almost complete selectivity over CB1 and CB2 receptors.
CID16020046	Synthetic Antagonist/Inverse Agonist	0.15 μ M (IC50)	Good selectivity over CB1 and CB2 receptors. Not tested against GPR18. Weak inhibition of acetylcholinesterase, μ -opioid receptor, KCNH2, and hERG.	A well-characterized GPR55 antagonist.

ML-193	Synthetic Antagonist	221 nM (IC50)	Over 27-fold selectivity for GPR55 over GPR35, CB1, and CB2.	A potent and selective GPR55 antagonist.
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Experimental Protocols for Off-Target Activity Screening

A comprehensive assessment of a GPR55 agonist's selectivity involves a battery of in vitro assays. The following are detailed methodologies for key experiments.

1. Radioligand Binding Assays

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

- Objective: To determine the binding affinity (K_i) of the GPR55 agonist for off-target GPCRs (e.g., CB1, CB2, GPR35).
- Materials:
 - Cell membranes from CHO or HEK293 cells stably expressing the human off-target receptor (e.g., CB1 or CB2).
 - Radiolabeled ligand specific for the off-target receptor (e.g., [3 H]CP55,940 for CB1 and CB2).
 - Test GPR55 agonist at various concentrations.
 - Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).
 - Glass fiber filters.
 - Scintillation counter.
- Procedure:

- Incubate the cell membranes (25 µg protein) with a fixed concentration of the radiolabeled ligand (e.g., 1 nM [3H]CP55,940) and varying concentrations of the test GPR55 agonist.
- Incubate for 90 minutes at 30°C.
- Terminate the reaction by rapid filtration through glass fiber filters.
- Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Calculate the K_i values using the Cheng-Prusoff equation.

2. p-ERK1/2 Activation Assay

This functional assay measures the activation of the MAP kinase signaling pathway downstream of GPCR activation.

- Objective: To assess the functional agonist or antagonist activity of the test compound at off-target GPCRs.
- Materials:
 - CHO cells stably expressing the human GPR55 or the off-target GPCR.
 - Serum-free medium.
 - Test GPR55 agonist at various concentrations.
 - Lysis buffer.
 - Antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
 - Western blot or ELISA detection system.
- Procedure:
 - Culture the cells to 80-90% confluency.

- Starve the cells in serum-free medium for 4-6 hours.
- Treat the cells with varying concentrations of the test GPR55 agonist for a specified time (e.g., 30 minutes).
- Lyse the cells and collect the protein lysates.
- Quantify the levels of p-ERK1/2 and total ERK1/2 using Western blotting or ELISA.
- Normalize the p-ERK1/2 signal to the total ERK1/2 signal.
- Generate concentration-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

3. β -Arrestin Recruitment Assay

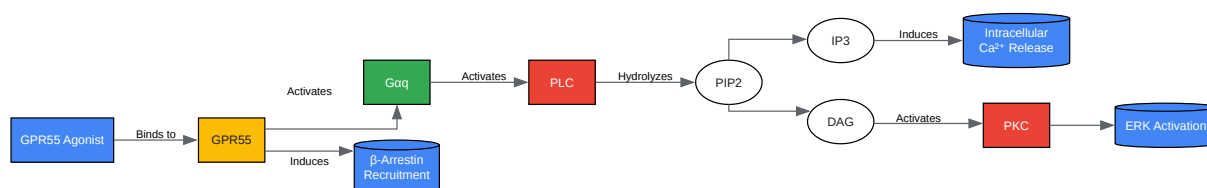
This assay measures the recruitment of β -arrestin to the activated GPCR, a key event in receptor desensitization and signaling.

- Objective: To determine if the test compound induces β -arrestin recruitment at off-target GPCRs.
- Materials:
 - U2OS or HEK293 cells co-expressing the off-target GPCR and a β -arrestin-enzyme fragment fusion protein.
 - Enzyme substrate.
 - Test GPR55 agonist at various concentrations.
 - Luminometer or fluorescence plate reader.
- Procedure:
 - Plate the cells in a multi-well plate.
 - Add the test GPR55 agonist at various concentrations.

- Incubate for a specified time (e.g., 60-90 minutes) to allow for receptor activation and β -arrestin recruitment.
- Add the enzyme substrate.
- Measure the resulting luminescence or fluorescence signal, which is proportional to the extent of β -arrestin recruitment.
- Generate concentration-response curves to determine the EC₅₀ values.

Signaling Pathways and Experimental Workflows

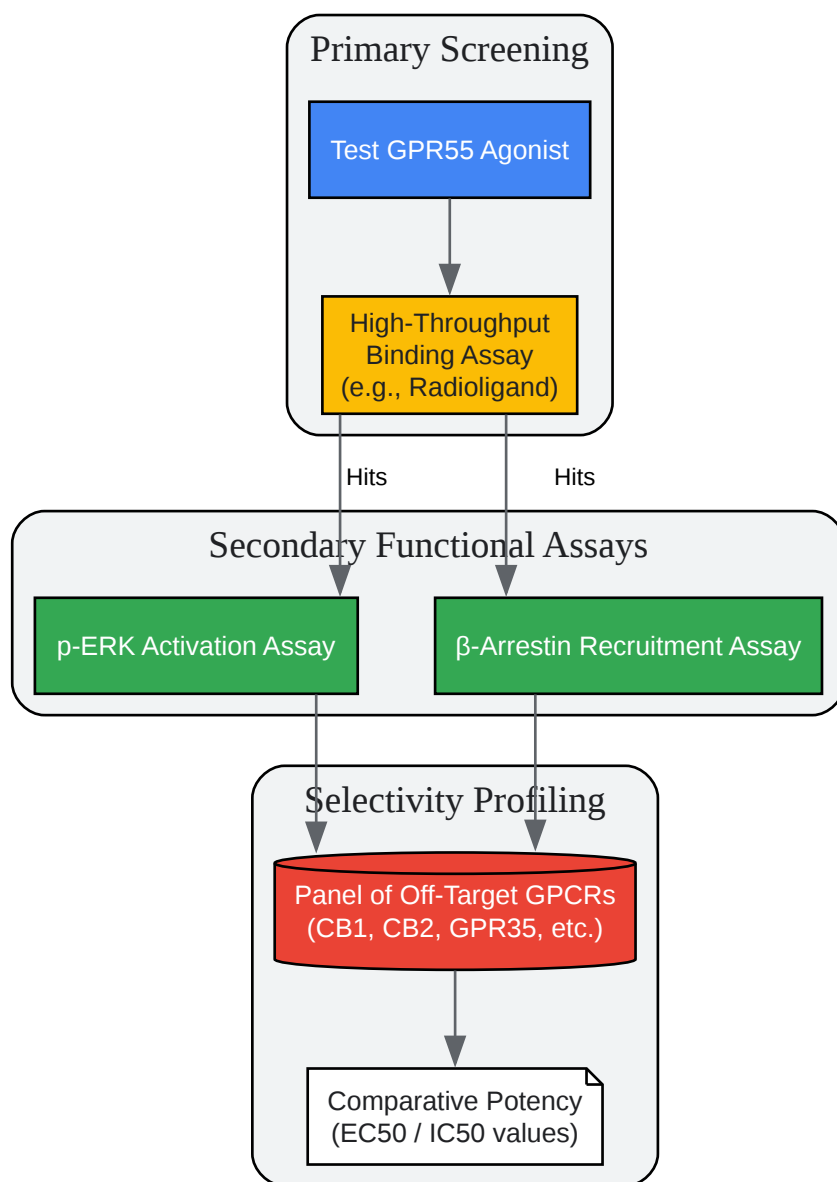
GPR55 Signaling Pathway



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Caption: Simplified GPR55 signaling cascade upon agonist binding.

Experimental Workflow for Off-Target Screening



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Caption: Workflow for GPR55 agonist off-target activity screening.

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